molecular formula C4H6NaO3 B14083191 Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%)

Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%)

Cat. No.: B14083191
M. Wt: 126.07 g/mol
InChI Key: XLTHMCKKCRLNGQ-YTBWXGASSA-N
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Description

Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) is a short-chain keto acid and a precursor for making isoleucine. It is commonly used for methyl-labeling in nuclear magnetic resonance (NMR)-based applications . This compound is labeled with carbon-13, a stable isotope, which makes it particularly useful in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) can be synthesized through the oxidation of threonine or the decarboxylation of alpha-ketobutyrate . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperatures and pH levels.

Industrial Production Methods

In industrial settings, the production of Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) often involves the fermentation of genetically modified microorganisms that can produce alpha-ketobutyrate, which is then converted to its sodium salt form . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

Scientific Research Applications

Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Utilized in metabolic studies and as a tracer in metabolic pathways.

    Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool.

    Industry: Employed in the production of isoleucine and other amino acids

Mechanism of Action

The mechanism by which Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) exerts its effects involves its role as a precursor in the biosynthesis of isoleucine. It participates in metabolic pathways where it is converted to isoleucine through a series of enzymatic reactions. The labeled carbon-13 allows researchers to track its metabolic fate using NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) is unique due to its specific role in isoleucine biosynthesis and its use in methyl-labeling for NMR applications. Its stable isotope labeling makes it particularly valuable for detailed metabolic studies and tracing biochemical pathways .

Properties

Molecular Formula

C4H6NaO3

Molecular Weight

126.07 g/mol

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1;

InChI Key

XLTHMCKKCRLNGQ-YTBWXGASSA-N

Isomeric SMILES

[13CH3]CC(=O)C(=O)O.[Na]

Canonical SMILES

CCC(=O)C(=O)O.[Na]

Origin of Product

United States

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